2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine
Overview
Description
The compound "2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to benzimidazole derivatives that have been synthesized and studied for various properties and applications, including electrochemical synthesis, microwave-assisted synthesis, and their potential use as antihypertensive agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the electrochemical synthesis method has been used to create disulfides of benzothiazole and oxazole derivatives . Another approach is the microwave-assisted synthesis, which has been employed to produce novel thiophene-benzothiazole derivative azomethine and amine compounds with high yields . Additionally, the Weidenhagen reaction followed by N-methylation has been utilized to synthesize 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, which is structurally similar to the compound of interest .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . Similarly, the structure of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was confirmed by quantum chemical calculations .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation . The specific reaction conditions can influence the site of substitution on the benzimidazole or thiophene rings. For example, formylation and acylation in polyphosphoric acid can lead to mixtures of 2- and 5-substituted isomers at the thiophene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure and substituents. The solvent effects on UV-Vis absorption behaviors of thiophene-benzothiazole derivatives have been examined, showing that solvent polarity can significantly affect electronic absorption . Theoretical calculations such as DFT/B3LYP/6-311G(2d,p) can predict various properties, including intramolecular hydrogen bonding, NMR chemical shift values, UV-Vis spectroscopic parameters, and HOMO-LUMO energies . Additionally, some benzimidazole derivatives have been found to exhibit significant antihypertensive activity, which is a valuable property for pharmaceutical applications .
Scientific Research Applications
Antihypertensive Activity
2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine derivatives have been synthesized and evaluated for their antihypertensive activity. These compounds were found to produce a potent hypertensive effect, confirmed through various spectroscopic techniques and antihypertensive screening methods (Manik Sharma, D. Kohli, & Smita Sharma, 2010).
Antimicrobial and Genotoxic Properties
These derivatives have also been investigated for their antimicrobial and genotoxic properties. Their structure has been characterized by spectroscopic methods, and they have shown promise in antimicrobial applications (S. Benvenuti et al., 1997).
Development of Thiazole Heterocycles
A family of thiazole heterocycles, including this compound, has been synthesized for antimicrobial applications. The chemical structures of these compounds were confirmed by IR, 1H NMR, and Mass spectral data (R. Mekala, Ravinder Reddy Danda, & Hemalatha Gadegoni, 2013).
Photoluminescent Properties
These derivatives have been used in the study of photoluminescent properties of novel dinuclear Eu3+ complexes. This research contributes to understanding the influence of these compounds on the photoluminescent properties of such complexes (Si Zhen-jun, 2011).
Electroluminescent Materials
They have potential applications in the development of electroluminescent materials. Research in this area focuses on creating compounds with desirable photophysical characteristics for use in electronic displays and lighting (Y. Su et al., 2002).
properties
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODERBZFANUDJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354091 | |
Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51759-47-8 | |
Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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